2-(3-Bromophenyl)piperazine dihydrochloride
Overview
Description
. This compound is a derivative of piperazine, a heterocyclic organic compound that is widely used in medicinal chemistry.
Mechanism of Action
Target of Action
It is known that piperazine compounds, which include 2-(3-bromophenyl)piperazine, often act as receptor modulators . These receptors can be various types of proteins, such as enzymes or ion channels, that play crucial roles in numerous biological processes .
Mode of Action
Piperazine compounds generally interact with their targets by binding to them, which can lead to changes in the targets’ activity . This interaction can result in various effects, depending on the specific target and the nature of the interaction .
Biochemical Pathways
Piperazine compounds are known to affect various biochemical pathways depending on their specific targets . The downstream effects of these interactions can vary widely and can include changes in cellular signaling, metabolic processes, and other biological functions .
Pharmacokinetics
Piperazine compounds are generally known for their impact on the physicochemical properties of the final molecule, which can influence their pharmacokinetic properties . These properties can affect the compound’s bioavailability, which is a critical factor in its efficacy .
Result of Action
The effects of piperazine compounds can vary widely depending on their specific targets and the nature of their interactions . These effects can range from changes in cellular signaling and function to alterations in metabolic processes .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of piperazine compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromophenyl)piperazine dihydrochloride typically involves the reaction of 3-bromophenylamine with piperazine under specific conditions. One common method includes the use of a high-boiling solvent to facilitate the reaction . Another approach involves the bromo-lithium exchange on 2-bromophenylpiperazine followed by reaction with a disulfane compound .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(3-Bromophenyl)piperazine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate, often used under reflux conditions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted piperazine derivatives .
Scientific Research Applications
2-(3-Bromophenyl)piperazine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and materials.
Comparison with Similar Compounds
1-(3-Chlorophenyl)piperazine (mCPP): Another phenylpiperazine derivative with similar structural features but different biological activities.
1-(3-Trifluoromethylphenyl)piperazine (TFMPP): Known for its use in combination with other piperazine derivatives.
Uniqueness: 2-(3-Bromophenyl)piperazine dihydrochloride is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents.
Properties
IUPAC Name |
2-(3-bromophenyl)piperazine;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2.2ClH/c11-9-3-1-2-8(6-9)10-7-12-4-5-13-10;;/h1-3,6,10,12-13H,4-5,7H2;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLFBTCPKFLRRJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C2=CC(=CC=C2)Br.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrCl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1172867-88-7 | |
Record name | 2-(3-bromophenyl)piperazine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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